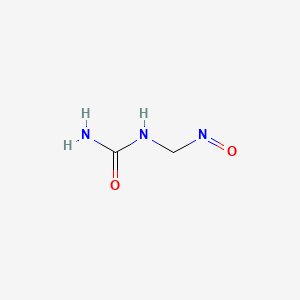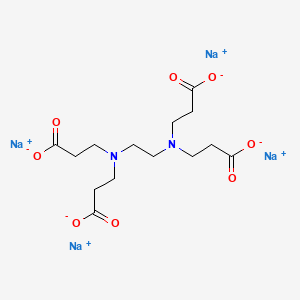
2-Ethoxyquinoline
Übersicht
Beschreibung
2-Ethoxyquinoline, also known as 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline or EEDQ, is a stable and readily available reagent used to prepare amides and peptides in high yields . It is soluble in an aqueous medium containing organic solvents but insoluble in water . It is used as a coupling agent in peptide synthesis .
Synthesis Analysis
The synthesis of 2-Ethoxyquinoline involves the Vilsmeier formulation of acetanilide and N-(o-tolyl)acetamide . Aromatic nucleophilic substitution reaction is used to introduce various nucleophiles in place of chlorine under different reaction conditions .
Molecular Structure Analysis
The molecular structure of 2-Ethoxyquinoline includes a hydrogenated quinoline bearing a ketone group . The structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
The unimolecular thermal decomposition of 2-Ethoxyquinoline involves the elimination of ethylene with the production of either keto or enol tautomer . The six-membered transition state structure encountered in the path of keto formation is much lower in energy than the four-membered transition state required to give enol form .
Physical And Chemical Properties Analysis
2-Ethoxyquinoline has a molecular weight of 173.2111 . More detailed physical and chemical properties are not available in the retrieved papers.
Wissenschaftliche Forschungsanwendungen
Antioxidant in Animal Feed
2-Ethoxyquinoline is used as an antioxidant in animal feed. It is rapidly absorbed after oral administration and is intended for use in all animal species at a maximum content of 50 mg/kg complete feed .
Metabolite in Algae
2-Ethoxyquinoline has been found as a metabolite in the algae Heamatococcus pluvialis . This algae has received considerable scientific and biotechnological attention as a rich source of the natural antioxidant astaxanthin .
Nitrification Mechanism
The nitrification mechanism of 2-Ethoxyquinoline has been studied . This involves the conversion of ammonia to nitrite, a key step in the nitrogen cycle.
Photolysis of 8-Nitro-EQ
The photolysis of 8-nitro-2-Ethoxyquinoline has been studied . Photolysis refers to the process where a chemical compound is broken down by photons, and it is an important process in the environment.
Food Additive
2-Ethoxyquinoline has been studied for its antioxidant function in food additives . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Post-Harvest Treatment of Fruits
The mass spectrometry data of some 2-Ethoxyquinoline metabolites from the post-harvest treatment of pears and apples have been reported . This suggests its potential use in preserving the quality of fruits after harvest.
Pyrolytic Elimination of Ethylene
2-Ethoxyquinoline has been studied in the context of pyrolytic elimination of ethylene . Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere.
Toxicological Profile
The toxicological profile of 2-Ethoxyquinoline has been studied . Understanding the toxicological profile of a compound is crucial for assessing its safety for use in various applications .
Wirkmechanismus
Target of Action
2-Ethoxyquinoline, also known as Ethoxyquin (EMQ), is primarily an antioxidant . It is used as a food preservative in certain countries and originally to control scald on pears after harvest . It is also used as a preservative in some pet foods to slow the development of rancidity of fats .
Mode of Action
Antioxidants such as 2-Ethoxyquinoline terminate these reactions by removing free radical intermediates and inhibiting other oxidation reactions by being oxidized themselves .
Biochemical Pathways
Oxidative stress is an imbalance between the production of free radicals and the ability of the body to counteract or detoxify their harmful effects through neutralization by antioxidants .
Pharmacokinetics
It is known that ethoxyquin oxidation in feed materials and in animals leads to four main compounds: 2,4-dimethyl-6-ethoxyquinoline, ethoxyquin n-oxide, ethoxyquin quinone imine, and ethoxyquin dimer .
Result of Action
The primary result of 2-Ethoxyquinoline’s action is the prevention of oxidation and rancidity in food and feed, thereby preserving their nutritional value and preventing spoilage . In the context of biological systems, it may help to mitigate oxidative stress and inflammation, although more research is needed to fully understand these effects.
Eigenschaften
IUPAC Name |
2-ethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-13-11-8-7-9-5-3-4-6-10(9)12-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJQQNWSSLCLJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963519 | |
| Record name | 2-Ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxyquinoline | |
CAS RN |
46185-83-5 | |
| Record name | 2-Ethoxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046185835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the reactivity of 2-ethoxyquinoline compare to other alkoxyheterocycles in thermal elimination reactions?
A1: 2-Ethoxyquinoline exhibits significantly higher reactivity in thermal elimination reactions compared to other alkoxyheterocycles like 3-ethoxyisoquinoline and 2-ethoxypyridine. At 650 K, 2-ethoxyquinoline is approximately 3 times more reactive than 2-ethoxypyridine and 15 times more reactive than 3-ethoxyisoquinoline. [] This difference in reactivity is attributed to the influence of the nitrogen atom in the heterocyclic ring. []
Q2: What is the primary mechanism governing the thermal elimination of ethylene from 2-ethoxyquinoline?
A2: The thermal elimination of ethylene from 2-ethoxyquinoline proceeds through a semi-concerted mechanism. This involves nucleophilic attack by the nitrogen atom on the β-hydrogen atom of the ethoxy group. [] This mechanism is distinct from that observed in ester pyrolysis and highlights the significant role of the nitrogen atom in the reactivity of 2-ethoxyquinoline. []
Q3: How does the structure of 2-ethoxyquinoline influence its reactivity compared to its isomer, 1-ethoxyisoquinoline?
A3: Both the position of the ethoxy group and the electronic effects of the benzo substituent contribute to the higher reactivity of 1-ethoxyisoquinoline compared to 2-ethoxyquinoline. [] In 1-ethoxyisoquinoline, the nitrogen atom is in a β-naphthalene-like position, facilitating better relay of conjugative effects compared to the α-naphthalene-like position of the nitrogen in 2-ethoxyquinoline. [] Additionally, the -I effect of the benzo substituent in 1-ethoxyisoquinoline further enhances its reactivity. []
Q4: What are some synthetic applications of 2-ethoxyquinoline as a building block?
A6: 2-Ethoxyquinoline serves as a versatile precursor in various synthetic transformations. For instance, it can be employed in the synthesis of 2,4-diphenylpyrimido[4,5-b]quinoline. [] Additionally, it acts as a key intermediate in the preparation of substituted coumarins and quinolinones via cycloisomerisation reactions. []
Q5: Can 2-ethoxyquinoline be synthesized from quinoline N-oxide?
A7: Yes, 2-ethoxyquinoline can be synthesized from quinoline N-oxide. One method involves reacting quinoline N-oxide with potassium cyanate and tosyl chloride in ethanol under reflux conditions. [] This reaction primarily yields 2-ethoxyquinoline along with carbostyril as a byproduct. [] This method highlights the potential for utilizing quinoline N-oxides in the synthesis of 2-ethoxyquinoline and its derivatives.
Q6: What insights do crystallographic studies provide about the structure of 2-ethoxyquinoline derivatives?
A8: Crystallographic studies, such as the one conducted on ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, reveal that the quinoline core and the ethoxy acetate substituent are essentially coplanar. [] The crystal packing analysis demonstrated that the molecules interact via offset π–π interactions, forming columnar arrangements. [] These insights into the molecular structure and crystal packing can be valuable for understanding the physical and chemical properties of 2-ethoxyquinoline derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[1,1'-Biphenyl]-2-carboxamide, 2'-methoxy-](/img/structure/B1605040.png)


![Benzoic acid, 2-hydroxy-5-[[(8-hydroxy-3,6-disulfo-1-naphthalenyl)amino]sulfonyl]-](/img/structure/B1605043.png)
![1-[Bis(2-hydroxypropyl)amino]propan-1-ol;dodecyl hydrogen sulfate](/img/structure/B1605044.png)

![5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B1605050.png)
